molecular formula C60H96O23 B14075797 Hoodigoside G

Hoodigoside G

Cat. No.: B14075797
M. Wt: 1185.4 g/mol
InChI Key: SBLHVFBFTNNATA-UEHPQYKNSA-N
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Description

Hoodigoside G is a steroid glycoside isolated from the plant Hoodia gordonii, which is native to the deserts of southwestern Africa. This compound is part of a group of oxypregnane steroidal glycosides that have been traditionally used for their appetite-suppressing properties. Hoodia gordonii has gained popularity as a dietary supplement for weight loss.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hoodigoside G involves the extraction of Hoodia gordonii plant material followed by chromatographic separation to isolate the specific glycoside. The process typically includes:

    Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.

    Chromatographic Separation: The extract is subjected to chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested, dried, and processed in bulk. Advanced chromatographic techniques are employed to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Hoodigoside G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycoside moiety.

    Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Scientific Research Applications

    Chemistry: Used as a reference compound in chromatographic studies and analytical chemistry.

    Biology: Investigated for its role in appetite suppression and metabolic regulation.

    Medicine: Explored for its potential in weight management and treatment of metabolic disorders.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

Hoodigoside G exerts its effects primarily through interaction with G protein-coupled receptors, specifically GPR119. This receptor is highly expressed in pancreatic cells and intestinal L cells and facilitates glucose-stimulated insulin secretion. The activation of GPR119 by this compound leads to reduced food intake and improved glucose metabolism .

Comparison with Similar Compounds

Hoodigoside G is compared with other similar compounds such as:

    Gordonoside F: Another steroid glycoside from Hoodia gordonii with similar appetite-suppressing properties.

    Hoodigoside L: A related glycoside with a different ester substituent.

    Calogenin: A compound with a similar steroid backbone but different glycoside moiety.

This compound is unique due to its specific glycoside structure and its potent interaction with GPR119, making it a promising candidate for further research and development in metabolic health .

Properties

Molecular Formula

C60H96O23

Molecular Weight

1185.4 g/mol

IUPAC Name

[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-hydroxy-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C60H96O23/c1-14-27(2)55(67)79-42-22-37-36(60(68)20-18-35(28(3)62)59(42,60)9)16-15-33-21-34(17-19-58(33,37)8)77-43-23-38(69-10)50(29(4)73-43)80-44-24-39(70-11)52(31(6)74-44)83-57-49(66)54(72-13)53(32(7)76-57)81-45-25-40(71-12)51(30(5)75-45)82-56-48(65)47(64)46(63)41(26-61)78-56/h14-15,29-32,34-54,56-57,61,63-66,68H,16-26H2,1-13H3/b27-14+/t29-,30-,31-,32-,34+,35-,36-,37?,38+,39+,40+,41-,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,56+,57+,58+,59+,60+/m1/s1

InChI Key

SBLHVFBFTNNATA-UEHPQYKNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)O)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)O)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O

Origin of Product

United States

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